Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Overview
Description
“Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” is an organic compound with the molecular formula C13H12N2O3 . It has an average mass of 244.246 Da and a monoisotopic mass of 244.084793 Da . It is also known by its IUPAC name, "(2-Oxo-1,2-dihydro-3-pyridinyl)carbamic acid benzyl ester" .
Synthesis Analysis
The synthesis of “Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” involves the reaction of an amine with benzyl chloroformate in the presence of sodium carbonate . The reaction is carried out in tetrahydrofuran (THF) at 0-20°C . After the reaction is complete, the mixture is diluted with water and the resultant precipitate is removed by filtration . The solid is then dissolved in dichloromethane (DCM) with gentle warming and the resultant solution is washed with water and brine . The organic layer is dried over sodium sulfate and concentrated in vacuo to give the desired product .
Molecular Structure Analysis
The molecular structure of “Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” consists of a benzyl group attached to a carbamate group, which is further attached to a 2-oxo-1,2-dihydropyridin-3-yl group .
Physical And Chemical Properties Analysis
“Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” has a density of 1.3±0.1 g/cm3, a boiling point of 474.3±45.0 °C at 760 mmHg, and a flash point of 240.6±28.7 °C . It has a molar refractivity of 66.0±0.4 cm3, and a molar volume of 188.5±5.0 cm3 . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its LogP is 1.71 .
Scientific Research Applications
Electrochemical Behavior
- Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate and similar compounds undergo electrochemical reduction and dimerisation, which is important in electrochemical studies. For instance, 1-benzyl-3-carbamoylpyridinium ion undergoes reversible one-electron reduction forming a free radical, which then irreversibly dimerises. This has implications for the electrochemical behavior of NAD+ model compounds (Carelli, Cardinali, & Moracci, 1980).
Organic Synthesis
- The compound plays a critical role in organic synthesis, particularly in the selective O-benzylation of 2-oxo-1,2-dihydropyridines. This process is significant for the synthesis of natural products and biologically active molecules (Zhou et al., 2018).
Catalytic Applications
- It is used in the Au-catalyzed intramolecular hydroamination of N-allenyl carbamates and other similar reactions. These findings are crucial in the context of creating piperidine derivatives and other organic compounds (Zhang et al., 2006).
Antimicrobial Properties
- Some derivatives of 2-oxo-1,2-dihydropyridine exhibit significant antimicrobial activity. This has implications in the development of new antimicrobial agents (Desai et al., 2017).
Enzyme Inhibition
- Benzene-based derivatives, including those related to Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, have been studied for their potential to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which is significant in medicinal chemistry (Bąk et al., 2019).
Oxidation Reactions
- It's also involved in oxidation reactions, like the co-oxidation of 1-benzen-3-carbamido-1,4-dihydropyridine with hydrogen peroxide. This research provides insights into the oxidation mechanisms of NADH model compounds (Iasnikov & Ponomarenko, 1976).
Safety And Hazards
“Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” is classified as a warning signal word . Its hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJFINHRLBJIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476431 | |
Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
CAS RN |
147269-67-8 | |
Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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